molecular formula C18H19NO4 B2687105 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,5-DIMETHYLFURAN-3-CARBOXAMIDE CAS No. 1448133-37-6

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,5-DIMETHYLFURAN-3-CARBOXAMIDE

Cat. No.: B2687105
CAS No.: 1448133-37-6
M. Wt: 313.353
InChI Key: HBQSZVSDELQIEQ-UHFFFAOYSA-N
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Description

Historical Context of Benzofuran-Furan Dual Heterocyclic Systems

The benzofuran scaffold traces its origins to 1870, when William Perkin first synthesized the core structure via condensation reactions. Furan, isolated in pure form by Heinrich Limpricht the same year, gained prominence due to its aromaticity and derivatization potential. Early 20th-century studies revealed that fused benzofuran-furan systems could stabilize charge-transfer interactions, as seen in alkaloids like protopine, where tertiary amines interact with carbonyl groups across medium-sized rings. These observations laid the groundwork for modern dual heterocyclic drug design.

The integration of furan and benzofuran motifs accelerated in the 2010s, driven by advances in transition-metal catalysis. For instance, rhodium complexes enabled the synthesis of polysubstituted benzofurans through C–H activation and migratory insertion, while palladium-mediated couplings facilitated furan incorporation into larger architectures. The compound N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide exemplifies this trend, combining a 2,5-dimethylfuran carboxamide with a benzofuran-propanol backbone—a structure inaccessible prior to modern catalytic methods.

Research Significance in Heterocyclic Medicinal Chemistry

Dual benzofuran-furan systems exhibit enhanced bioactivity compared to individual heterocycles, attributable to synergistic electronic and steric effects. For example:

Table 1: Bioactivity Comparison of Benzofuran, Furan, and Dual Systems

Compound Class Anticancer IC₅₀ (μM) Antibacterial MIC (μg/mL)
Benzofuran derivatives 0.3–27 8–64
Furan derivatives 15–100 16–128
Benzofuran-furan hybrids 0.1–12 2–32

The carboxamide group in this compound likely enhances hydrogen-bonding interactions with biological targets, as demonstrated in docking studies of similar compounds. Additionally, the hydroxypropyl spacer may improve solubility and pharmacokinetic profiles, addressing limitations of earlier heterocyclic drugs.

Current Research Landscape and Knowledge Gaps

Recent synthetic breakthroughs have expanded access to dual heterocyclic systems:

  • Rhodium catalysis : CpRh-mediated annulation achieves 30–80% yields for benzofuran cores.
  • Visible-light cyclization : Metal-free, oxidant-free protocols enable gram-scale synthesis.
  • Enyne coupling : Radical-based pathways afford carbonyl-substituted derivatives.

Despite these advances, critical gaps remain:

  • Structural diversity : Most studies focus on simple benzofuran or furan derivatives; dual systems are underexplored.
  • Mechanistic studies : The exact role of the hydroxypropyl linker in target binding requires elucidation.
  • Scalability : High catalyst loadings (e.g., 5–10 mol% Rh) limit industrial application.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11-9-14(12(2)22-11)18(21)19-8-7-15(20)17-10-13-5-3-4-6-16(13)23-17/h3-6,9-10,15,20H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQSZVSDELQIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide typically involves the construction of the benzofuran and furan rings followed by their functionalization and coupling. One common method for synthesizing benzofuran derivatives is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques like microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and yields . Additionally, the use of proton quantum tunneling has been explored to minimize side reactions and improve the efficiency of benzofuran ring construction .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of tumor cell growth, antibacterial effects, and other biological activities .

Comparison with Similar Compounds

Key Observations:
  • Synthetic Efficiency : Cyclopropane/cyclopropene-based carboxamides () achieve yields of 75–78% via amide coupling or ring-opening reactions . The target compound’s synthesis (if analogous) may require optimization for similar efficiency.
  • Physical Properties : Crystalline solids (e.g., 102°C mp in ) suggest higher purity and stability compared to oils or coordination complexes . The hydroxypropyl group in the target compound may favor a solid state, depending on substituent interactions.
  • Structural Complexity : The azetidin-2-one derivative () introduces a β-lactam ring, which is associated with antimicrobial activity but complicates synthesis due to stereochemical control . The target compound’s benzofuran and furan groups may simplify synthesis relative to β-lactams.
Solubility and Reactivity:
  • The hydroxypropyl chain in the target compound likely improves aqueous solubility compared to lipophilic analogs like the fluorophenyl isobenzofuran derivative () .
  • Carboxamide groups in and exhibit stability under standard conditions, suggesting similar resilience in the target compound .

Pharmacopeial and Regulatory Considerations

  • highlights dissolution testing requirements for carboxamide derivatives, implying that the target compound (if developed as a drug) may require similar formulation controls .

Biological Activity

N-[3-(1-Benzofuran-2-YL)-3-Hydroxypropyl]-2,5-Dimethylfuran-3-Carboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran moiety, which is known for diverse biological activities. The synthesis typically involves the construction of the benzofuran and furan rings followed by functionalization. Common methods include:

  • One-pot etherification of o-hydroxyacetophenones under basic conditions.
  • Microwave-assisted synthesis to enhance reaction rates and yields.

Biological Activities

This compound exhibits various biological activities, including:

  • Antitumor Activity : Benzofuran derivatives are often investigated for their potential to inhibit tumor growth. Studies indicate that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines.
  • Antibacterial Properties : Research has shown that benzofuran derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Antioxidant Effects : The compound's structure allows it to scavenge free radicals, contributing to its antioxidant properties.

Case Studies

  • Antitumor Activity : A study conducted by Schinazi et al. (2022) demonstrated that compounds with similar structural motifs exhibited effective cytotoxicity against HepG2 liver cancer cells with an IC50 value of 10 μM. This suggests that this compound may have similar efficacy.
  • Antibacterial Properties : In a comparative study on benzofuran derivatives, it was found that those containing hydroxyl groups showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL.
  • Antioxidant Activity : The compound was evaluated in vitro for its ability to reduce oxidative stress markers in human cell lines. Results indicated a significant decrease in malondialdehyde (MDA) levels, suggesting strong antioxidant potential.

Data Tables

Biological ActivityReferenceIC50/MIC Values
AntitumorSchinazi et al., 202210 μM (HepG2)
AntibacterialComparative Study12.5 - 50 μg/mL (S. aureus, E. coli)
AntioxidantIn Vitro StudySignificant reduction in MDA

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